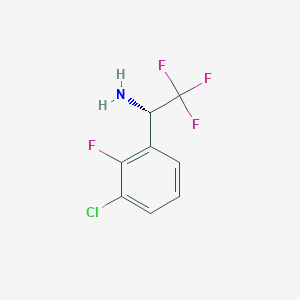
(1S)-1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzenemethanamine backbone with substituents including chlorine, fluorine, and a trifluoromethyl group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- typically involves multi-step organic reactions. One common method includes the halogenation of benzenemethanamine derivatives, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide, and catalysts like palladium or copper complexes to facilitate the substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and yield optimization. The use of automated systems allows for the efficient handling of hazardous reagents and the maintenance of consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzenemethanone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol are employed for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable complexes with target molecules, contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αR)-
- Benzenemethanamine, 3-chloro-2-fluoro-α-(difluoromethyl)-, (αS)-
- Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (βS)-
Uniqueness
The unique combination of substituents in Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- imparts distinct chemical and biological properties that differentiate it from similar compounds. The specific stereochemistry (αS) also plays a crucial role in its interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H6ClF4N |
|---|---|
Molecular Weight |
227.58 g/mol |
IUPAC Name |
(1S)-1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6ClF4N/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
InChI Key |
FZLMOZGFLLCWDK-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















